molecular formula C11H11BrINO B8163113 (3-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone

(3-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B8163113
M. Wt: 380.02 g/mol
InChI Key: UVBKDNREYDZIDM-UHFFFAOYSA-N
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Description

(3-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C11H11BrINO and a molecular weight of 380.02 g/mol This compound features a pyrrolidine ring attached to a phenyl ring substituted with bromine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-bromo-5-iodobenzoyl chloride with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

(3-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone involves its interaction with molecular targets in biological systems. The presence of halogen atoms on the phenyl ring can enhance binding affinity to certain proteins or enzymes, potentially leading to inhibitory or modulatory effects. The pyrrolidine ring can also contribute to the compound’s overall biological activity by influencing its three-dimensional structure and binding interactions .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-iodopyridine: Similar in structure but with a pyridine ring instead of a phenyl ring.

    5-Bromo-2-(pyrrolidin-1-yl)pyridine: Contains a pyrrolidine ring attached to a brominated pyridine ring.

Uniqueness

(3-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone is unique due to the combination of a phenyl ring substituted with both bromine and iodine atoms and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various research applications .

Properties

IUPAC Name

(3-bromo-5-iodophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrINO/c12-9-5-8(6-10(13)7-9)11(15)14-3-1-2-4-14/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBKDNREYDZIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC(=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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